molecular formula C16H23N3O B5197650 2-{4-[(2-methyl-1H-indol-3-yl)methyl]-1-piperazinyl}ethanol

2-{4-[(2-methyl-1H-indol-3-yl)methyl]-1-piperazinyl}ethanol

Cat. No. B5197650
M. Wt: 273.37 g/mol
InChI Key: YECRSKFZGDWCEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[(2-methyl-1H-indol-3-yl)methyl]-1-piperazinyl}ethanol is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. This compound has been studied extensively for its ability to modulate various biological processes, making it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of 2-{4-[(2-methyl-1H-indol-3-yl)methyl]-1-piperazinyl}ethanol is not fully understood. However, it has been shown to modulate various biological processes such as the immune response, cell proliferation, and apoptosis. This compound has also been shown to interact with various receptors in the brain, including serotonin and dopamine receptors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{4-[(2-methyl-1H-indol-3-yl)methyl]-1-piperazinyl}ethanol are diverse and depend on the specific biological process being modulated. This compound has been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound has been shown to increase the levels of neurotransmitters such as serotonin and dopamine, which may contribute to its anti-depressant effects.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{4-[(2-methyl-1H-indol-3-yl)methyl]-1-piperazinyl}ethanol in lab experiments include its diverse biological effects and potential therapeutic properties. However, the limitations of using this compound include its complex synthesis method and the lack of a complete understanding of its mechanism of action.

Future Directions

There are several future directions for the study of 2-{4-[(2-methyl-1H-indol-3-yl)methyl]-1-piperazinyl}ethanol. One area of interest is the development of new drugs that are based on this compound. Another area of interest is the study of the specific biological processes that are modulated by this compound. Additionally, the potential use of this compound in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease is an area of ongoing research.

Synthesis Methods

The synthesis of 2-{4-[(2-methyl-1H-indol-3-yl)methyl]-1-piperazinyl}ethanol involves several steps. The first step involves the reaction of 2-methylindole with formaldehyde to form 2-methyl-1-(formylmethyl)indole. This intermediate is then reacted with piperazine to form the final product, 2-{4-[(2-methyl-1H-indol-3-yl)methyl]-1-piperazinyl}ethanol.

Scientific Research Applications

2-{4-[(2-methyl-1H-indol-3-yl)methyl]-1-piperazinyl}ethanol has been studied extensively for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-cancer, and anti-depressant effects. This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-[4-[(2-methyl-1H-indol-3-yl)methyl]piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O/c1-13-15(14-4-2-3-5-16(14)17-13)12-19-8-6-18(7-9-19)10-11-20/h2-5,17,20H,6-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YECRSKFZGDWCEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CN3CCN(CC3)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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